Gaegurin-4
Description
Properties
bioactivity |
Antibacterial, Antifungal, Antiparasitic |
|---|---|
sequence |
GILDTLKQFAKGVGKDLVKGAAQGVLSTVSCKLAKTC |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Gaegurin 4
Primary Structure and Amino Acid Sequence Characteristics
Gaegurin-4 is composed of 37 amino acids. nih.govkoreascience.krnih.gov It belongs to Family I of the gaegurins, which are peptides ranging from 33 to 37 amino acids in length. The primary structure, or amino acid sequence, is the linear arrangement of these residues linked by peptide bonds. bioninja.com.au This sequence dictates the subsequent levels of protein organization and the interactions between amino acid side chains. bioninja.com.au
The sequence of this compound is GILDTLKQFAKGVGKDLVKGAAQGVLSTVSCKLAKTC. snu.ac.kr It contains two invariant cysteine residues, one at the C-terminus (Cys37) and the other at position 7 from the C-terminus (Cys31). this compound also possesses a net positive charge due to the presence of lysine (B10760008) residues and a number of hydrophobic residues. snu.ac.kr
Disulfide Bond Configuration and Its Role in Structure
This compound contains an intra-residue disulfide bridge formed between the cysteine residues at positions 31 and 37, located near the C-terminus. nih.govkoreascience.krnih.gov Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues, forming cystine. wikipedia.orgcreative-proteomics.com These bonds play a significant role in stabilizing the folded structure of proteins by holding different portions of the polypeptide chain together. wikipedia.orgcreative-proteomics.com
Secondary Structure Determination
Secondary structure refers to the local folded structures that form within a polypeptide chain due to hydrogen bonding between the backbone amide and carbonyl groups. bioninja.com.au The primary types of secondary structure are alpha-helices and beta-pleated sheets. bioninja.com.au In the case of this compound, studies using techniques like Circular Dichroism (CD) and NMR spectroscopy have been employed to determine its secondary structure, particularly in different environments. nih.govnih.govsnu.ac.kr
CD investigations have shown that this compound primarily adopts an alpha-helical conformation in hydrophobic environments such as trifluoroethanol/water solution, dodecylphosphocholine (B1670865), and SDS micelles, while it exists as a random coil in aqueous solution. nih.govsnu.ac.kr
Alpha-Helical Conformations and Flexible Loop Regions
The solution structure of this compound in SDS micelles, determined by NMR spectroscopy, revealed the presence of two amphipathic alpha-helices. koreascience.krnih.gov These helices span residues 2-10 and 16-32. koreascience.krnih.gov The two helical regions are connected by a flexible loop region comprising residues 11-15. nih.govkoreascience.krnih.gov
The loop region (residues 11-15) is slightly more flexible than the helical segments. koreascience.krnih.gov The N- and C-terminal residues also exhibit substantial flexibility compared to the residues within the helices.
Role of Specific Amino Acid Residues in Helicity and Kink Formation
Specific amino acid residues can influence the formation and stability of alpha-helices and introduce structural features like kinks. While proline is commonly known as a helix breaker, it can be found in alpha-helical regions and contribute to kinks. researchgate.net Glycine residues can also contribute to kink formation. mdpi.com
In this compound, the presence of a central proline residue (P14) in related gaegurin peptides has been shown to potentially introduce a kink and reduce helical stability in that region. researchgate.netcapes.gov.br Although this compound itself does not have a proline in the loop region (11-15), the flexibility of this segment suggests it allows for changes in the relative orientation of the two helices. koreascience.krnih.gov Studies on this compound analogs have investigated the impact of specific residue substitutions on helicity and activity, demonstrating that changes can induce alpha-helical conformation in previously flexible regions. nih.gov
Tertiary Structure and Solution Conformation
The solution conformation of this compound has been primarily determined using NMR spectroscopy, particularly in membrane-mimicking environments like SDS micelles. nih.govkoreascience.krnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins in solution. nih.govkoreascience.krnih.govnih.govlibretexts.org For this compound, NMR studies in SDS micelles have been instrumental in elucidating its solution structure. koreascience.krnih.gov
These studies typically involve obtaining various NMR data, including NOE-derived distance constraints and backbone torsion angle constraints. koreascience.krnih.gov For example, one study determined the solution structure of this compound in SDS micelles using 352 NOE-derived distance constraints and 22 backbone torsion angle constraints. koreascience.krnih.gov Heteronuclear NMR experiments, such as ¹H-¹⁵N heteronuclear NOE experiments, are used to characterize the dynamic properties of the peptide backbone. koreascience.krnih.gov
The process involves assigning resonances to specific atoms in the peptide and then using the collected data to calculate a set of possible structures that satisfy the experimental constraints. nih.govlibretexts.org The quality of the determined structure is evaluated based on parameters such as the Root Mean Square Deviation (RMSD) among the calculated structures. For this compound, converged structures in SDS micelles show low RMSD values for the helical regions, indicating well-defined conformations in these segments.
NMR studies have shown that in SDS micelles, this compound adopts a structure with two amphipathic helices connected by a flexible loop. koreascience.krnih.gov The absence of contact NOEs between the two helices suggests they exhibit independent motion, with an angle of approximately 60°-120° between them. koreascience.krnih.gov This dynamic nature of the tertiary structure in a membrane-mimicking environment is considered important for its function.
Circular Dichroism (CD) Spectroscopy for Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of peptides and proteins in various conditions. CD investigations have revealed that the conformation of this compound is highly dependent on its environment.
In aqueous solution, this compound primarily adopts a random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol/water solutions, SDS micelles, and dodecylphosphocholine micelles, GGN4 undergoes a significant conformational transition to an alpha-helical structure. nih.gov This coil-to-helix transition is a key event in the peptide's interaction with membranes. mdpi.comresearchgate.net
CD spectra characteristic of an alpha-helical conformation typically show distinct minima in the range of 210-224 nm and a positive maximum band at approximately 193 nm. Analysis of CD spectra of this compound in different lipid environments has shown varying degrees of helical content. For instance, in the presence of certain individual lipids at a lipid-to-peptide ratio of 100:1, GGN4 (specifically, a linearized form referred to as E2EM-lin) exhibited substantial alpha-helical content, with values reaching around 60.0% in DMPG and 62.0% in CL, while being lower at 40.0% in DMPE. The helical content was also observed to be higher in the presence of lipids extracted from Gram-positive bacteria compared to those from Gram-negative bacteria.
The induction of alpha-helical structure is also observed in organic solvents like hexafluoro-2-propanol (HFIP) and ethanol, albeit to different extents. researchgate.net The transition to an alpha-helical structure in HFIP is cooperative, aligning with a blue-shift in fluorescence emission. mdpi.comresearchgate.net
Oligomeric State and Aggregation Behavior
The functional mechanism of this compound, particularly its ability to form pores in lipid membranes, is closely related to its oligomeric state and aggregation behavior. Studies using analytical ultracentrifugation have demonstrated that this compound exists as a monomer in buffer solution. mdpi.comresearchgate.net
However, in membrane-mimicking environments that induce alpha-helical conformation, this compound undergoes self-association to form higher-order oligomers. mdpi.comresearchgate.net In 15% HFIP, for example, this compound can aggregate to form structures corresponding to a decamer. mdpi.comresearchgate.net This oligomeric transition is concomitant with the coil-to-helix structural change. mdpi.comresearchgate.net
Electrophysiological studies investigating the pore-forming activity of this compound in lipid membranes have provided insights into the size of the functional oligomer. These studies suggest that the minimal oligomeric structure responsible for inducing pores in lipid membranes is likely a pentamer, based on the estimated diameter of the pores, which can exceed 7.3 Å. mdpi.comresearchgate.net The formation of these cation-selective pores is considered a key aspect of GGN4's antimicrobial mechanism. nih.gov
The aggregation state and the associated conformational changes are thus critical determinants of this compound's interaction with biological membranes and its subsequent biological activity.
Molecular Mechanisms of Antimicrobial Action and Cellular Selectivity
Membrane Interaction and Permeabilization Mechanisms
The interaction of Gaegurin-4 with lipid membranes is fundamental to its antimicrobial activity. This interaction facilitates the insertion of the peptide into the lipid bilayer, ultimately leading to membrane disruption.
Pore Formation Models: Voltage-Dependency and Cation Selectivity
Evidence strongly suggests that the antimicrobial activity of GGN4 stems from its capacity to form pores in lipid membranes. nih.gov These pores function as channels that are both selective for cations and dependent on membrane voltage. nih.govnih.govscispace.com Investigations using planar lipid bilayers have revealed that GGN4-induced pores preferentially allow the passage of cations over anions, with a measured permeability ratio of potassium ions (K+) to chloride ions (Cl-) of 6:1 in neutral membranes and 7:1 in acidic membranes.
In experiments with symmetrical 100 mM KCl concentrations, unitary conductances of approximately 120 pS have been frequently observed. The current-voltage relationships of these channels are linear, and the probability of the channels being in an open state is close to 1, although longer closing events are more prevalent at negative voltages. Based on analytical ultracentrifugation studies, the estimated diameter of the pores induced by GGN4 exceeds 7.3 Å, suggesting that a minimum of five GGN4 molecules assemble to form the functional pore. snu.ac.kr Various models describing membrane permeation mechanisms, such as the 'barrel-stave' or 'carpet-like' models, may provide frameworks for understanding how GGN4 forms these ionophoric structures within lipid bilayers.
Ion Efflux Studies (e.g., K+ Efflux)
The efflux of intracellular potassium ions (K+) is a widely used indicator of pore-forming activity in antimicrobial peptides. nih.govdoubtnut.com this compound has been shown to induce K+ efflux from Gram-positive bacteria (Micrococcus luteus), Gram-negative bacteria (Escherichia coli), and red blood cells (RBCs), albeit with differing efficiencies. nih.govkoreamed.orgresearchgate.netnih.gov
In M. luteus, GGN4 triggers K+ efflux in a concentration-dependent manner. Rapid and substantial K+ release is observed at concentrations of 2.5 µg/ml and 12.5 µg/ml, reaching a steady state within 2 minutes. nih.govresearchgate.net Conversely, K+ efflux from E. coli is not detected at 2.5 µg/ml, and a noticeable efflux only occurs at a significantly higher concentration (75 µg/ml), which corresponds to the minimum inhibitory concentration (MIC) for E. coli. researchgate.net Furthermore, the time required to reach a steady state of K+ efflux in E. coli is considerably slower (approximately 30 minutes) compared to M. luteus. researchgate.net In human RBCs, K+ efflux induced by GGN4 is negligible even at concentrations up to 100 µg/ml, with less than 10% of the total K+ being released after 50 minutes. nih.govresearchgate.netnih.gov The observed correlation between GGN4-induced K+ efflux and its antimicrobial activity supports the role of membrane permeabilization as a primary mechanism. nih.gov
Here is a summary of K+ efflux data from different cell types:
| Cell Type | GGN4 Concentration (µg/ml) | K+ Efflux Level (Relative) | Time to Steady State |
| Micrococcus luteus | 2.5 | Higher | ~2 minutes |
| Micrococcus luteus | 12.5 | Higher (concentration-dependent) | Faster |
| Escherichia coli | 2.5 | Little to None | N/A |
| Escherichia coli | 75 | Noticeable | ~30 minutes |
| Human RBC | 100 | Negligible (<10%) | >50 minutes |
Effects on Membrane Conductance in Planar Lipid Bilayers
Studies employing planar lipid bilayers have provided quantitative data on the impact of GGN4 on membrane electrical properties. GGN4 increases membrane conductance in a concentration-dependent manner in these artificial membrane systems. nih.gov
Significantly larger conductances are induced by GGN4 in planar bilayers constructed from lipids extracted from Gram-positive bacteria (Bacillus subtilis) compared to those made from E. coli lipids. nih.govkoreamed.orgnih.govkjpp.net For instance, at 0.1 µg/ml, GGN4 induced significantly higher slope conductances in B. subtilis lipid membranes compared to E. coli lipid membranes (p<0.01). nih.govkoreamed.org However, the effects of GGN4 on membrane conductance are not selective in bilayers composed of lipids from E. coli and red blood cells. nih.govkoreamed.orgnih.govkjpp.net The lipid composition of the bilayer profoundly influences GGN4's effects. The inclusion of an acidic phospholipid, such as phosphatidylserine (B164497) (PS), leads to a significant increase in GGN4-induced membrane conductance (p<0.05). nih.govkoreamed.orgnih.govkjpp.net Conversely, the presence of phosphatidylcholine (PC) or cholesterol in the lipid bilayer reduces the membrane conductance induced by GGN4 (p<0.05). nih.govkoreamed.orgnih.govkjpp.net
Here is a summary of the influence of different lipids on GGN4-induced membrane conductance:
| Lipid Composition | Effect on GGN4-induced Conductance | Statistical Significance |
| B. subtilis extracted lipids | Larger conductance | p<0.01 |
| E. coli extracted lipids | Smaller conductance | - |
| RBC extracted lipids | Not selective compared to E. coli | - |
| Addition of Phosphatidylserine | Increased conductance | p<0.05 |
| Addition of Phosphatidylcholine | Reduced conductance | p<0.05 |
| Addition of Cholesterol | Reduced conductance | p<0.05 |
Differential Interaction with Bacterial and Mammalian Membranes
A key characteristic of this compound is its ability to selectively target bacterial cells while exhibiting low toxicity towards mammalian cells. This selectivity is primarily governed by the distinct lipid compositions and surface charges of bacterial and mammalian membranes. nih.govkoreamed.org
Role of Acidic Phospholipids (B1166683) in Bacterial Membrane Targeting
Acidic phospholipids play a critical role in the preferential targeting of this compound to bacterial membranes. The higher content of anionic phospholipids in bacterial membranes, especially in Gram-positive bacteria, contributes significantly to the selective activity of GGN4. nih.govresearchgate.netfrontiersin.org The positive charge of GGN4 facilitates electrostatic attraction and initial binding to the negatively charged surface of bacterial membranes. nih.govkoreamed.orgnih.govkjpp.netresearchgate.net As demonstrated in planar lipid bilayer experiments, the addition of acidic phospholipids like phosphatidylserine leads to a marked increase in membrane conductance induced by GGN4, highlighting the importance of these lipids in the peptide's interaction and pore-forming activity. nih.govkoreamed.orgnih.govkjpp.net This suggests that the electrostatic interaction between the cationic peptide and the anionic head groups of acidic phospholipids is a crucial initial step in the membrane targeting and subsequent permeabilization of bacterial cells by GGN4. nih.govkoreamed.orgnih.govkjpp.netresearchgate.net
Impact of Phosphatidylcholine and Cholesterol on Eukaryotic Cell Selectivity
The selective toxicity of this compound towards bacterial cells over eukaryotic cells, such as red blood cells (RBCs), is significantly influenced by the lipid composition of the cell membranes. Eukaryotic cell membranes, particularly those of mammalian cells like RBCs, contain substantial amounts of phosphatidylcholine (PC) and cholesterol, which are largely absent or present in much lower concentrations in bacterial membranes. guidetopharmacology.orgbmrb.ionih.gov
Studies using planar lipid bilayers have demonstrated that the presence of phosphatidylcholine and cholesterol reduces the membrane conductance induced by this compound. guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com This suggests that these lipids in eukaryotic membranes interfere with the ability of this compound to form pores or disrupt the membrane effectively. Conversely, the addition of acidic phospholipids, such as phosphatidylserine, which are more abundant in bacterial membranes (especially in the inner leaflet of Gram-negative bacteria and throughout the membrane of Gram-positive bacteria) compared to the outer leaflet of eukaryotic plasma membranes, increased this compound-induced membrane conductance. guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com This indicates a preferential interaction of the positively charged this compound peptide with the negatively charged bacterial membrane surface.
The trans-bilayer lipid asymmetry observed in RBCs, where PC and cholesterol are predominantly located in the outer leaflet, also contributes to this compound's selectivity. guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com This specific arrangement in eukaryotic membranes provides a protective effect against the peptide's lytic activity.
The following table summarizes the effect of different lipids on this compound-induced membrane conductance in planar lipid bilayers:
| Lipid Composition | Effect on this compound Induced Membrane Conductance | Source |
| Lipids extracted from B. subtilis (Gram-positive) | Larger conductance | guidetopharmacology.orgciteab.com |
| Lipids extracted from E. coli (Gram-negative) | Smaller conductance | guidetopharmacology.orgciteab.com |
| Lipids extracted from RBCs | Smaller conductance | guidetopharmacology.orgciteab.com |
| Addition of Phosphatidylserine | Increased conductance | guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com |
| Addition of Phosphatidylcholine | Reduced conductance | guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com |
| Addition of Cholesterol | Reduced conductance | guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com |
Ultrastructural Changes in Target Cell Membranes
Transmission electron microscopy has provided visual evidence of the distinct ultrastructural changes induced by this compound in the membranes of target cells. In Gram-positive bacteria, such as Micrococcus luteus, this compound has been shown to induce pore-like damages across both the outer wall and the phospholipid membrane. guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com This pore formation leads to the disruption of membrane integrity and likely contributes to the rapid and extensive potassium ion efflux observed in these bacteria. guidetopharmacology.org
In contrast, in Gram-negative bacteria, such as Escherichia coli, this compound primarily causes dis-layering damages on the outer wall. guidetopharmacology.orgflybase.orgwikipedia.orgciteab.com The outer wall of Gram-negative bacteria, which contains lipopolysaccharides, acts as a barrier that limits the access of this compound to the inner phospholipid membrane. guidetopharmacology.org The dis-layering effect on the outer wall may compromise its barrier function, but the pore formation in the inner membrane appears to be less pronounced or occurs at higher peptide concentrations compared to Gram-positive bacteria. guidetopharmacology.orgciteab.com These observed differences in membrane damage patterns correlate with the higher potency of this compound against Gram-positive bacteria compared to Gram-negative bacteria. guidetopharmacology.org
pH-Dependent Aspects of Antimicrobial Action
The antimicrobial activity of this compound, and closely related peptides like Esculentin-2EM, can be influenced by the environmental pH. Research on linearized Esculentin-2EM (E2EM-lin) has indicated pH-dependent antibacterial activity, with an observed alkaline optimum. wikipedia.org
Studies have investigated the conformational changes of this compound in different environments, including varying pH conditions. While this compound adopts an alpha-helical structure in membrane-mimicking environments, its conformation can be affected by pH. lipidmaps.orgatamanchemicals.com For some peptides, low pH can induce alpha-helical structure on the bacterial membrane surface, leading to ion channel formation. fishersci.se However, studies on E2EM-lin have shown that the levels of alpha-helical structure in the presence of bacterial membranes increased as the pH was raised from 6 to 8. wikipedia.org This increase in alpha-helicity at alkaline pH was associated with an enhanced ability of the peptide to penetrate and lyse bacterial membranes. wikipedia.org
The pH-dependent activity may involve changes in the peptide's net charge due to the protonation or deprotonation of certain amino acid residues, which in turn affects its interaction with the negatively charged bacterial membrane. fishersci.se The specific pH optimum and the precise mechanisms of pH dependence can vary depending on the peptide sequence and the target organism.
Structure Activity Relationship Sar Studies of Gaegurin 4 and Its Analogs
Impact of C-Terminal Truncations on Antimicrobial Activity
Studies investigating the effect of C-terminal truncations on Gaegurin-4's antimicrobial activity have revealed the importance of this region for full potency. While this compound is a 37-residue peptide, investigations into truncated analogs have shown that the extent of truncation significantly impacts activity. Deletion of a limited number of amino acids from the C-terminus appears to be somewhat tolerated. However, more extensive truncations lead to substantial reductions in antimicrobial potency.
Specifically, the deletion of 9 amino acids from the C-terminal end of this compound was found to be marginally tolerable in maintaining antimicrobial activity. In contrast, a more significant truncation, involving the deletion of up to 14 amino acid residues from the C-terminus (resulting in an analog referred to as Delta24-37 GGN4), led to a complete loss of antimicrobial activity. This truncated peptide showed a decrease in potency by more than 60-fold towards Gram-positive bacteria and 10-fold towards Gram-negative bacteria compared to the native peptide. An N-terminal fragment consisting of residues 1-23 also exhibited little antimicrobial activity. nih.gov These findings suggest that while the N-terminal region is crucial for membrane disruption, the C-terminal portion, including the Rana box motif, contributes to the peptide's full activity and influences its binding specificity to target cell membranes.
Amino Acid Substitution Effects on Biological Potency and Selectivity
Amino acid substitutions within the sequence of this compound and its analogs have been performed to understand the contribution of specific residues to its biological activity and selectivity. These studies aim to identify residues critical for membrane interaction, structural conformation, and ultimately, antimicrobial efficacy.
Tryptophan Substitutions and Membrane Interaction
Tryptophan residues are known to play a significant role in the membrane interaction of peptides, often localizing at the hydrophobic-hydrophilic interface of lipid bilayers and acting as membrane anchors. Studies on this compound analogs have highlighted the impact of tryptophan substitutions on antimicrobial activity and membrane interaction.
Notably, a single substitution of Aspartic acid at position 16 with Tryptophan (D16W) in the C-terminally truncated analog Delta24-37 GGN4, which had lost antimicrobial activity, completely restored its potency. This substitution was particularly effective compared to other substitutions like D16F or K15W in the same truncated background. The D16W substitution in the truncated analog was shown to induce an alpha-helical conformation in a region that was previously flexible in the intact peptide, leading to the formation of an entirely amphipathic alpha helix. Furthermore, the introduced tryptophan residue at position 16 played a crucial role in the membrane interaction of this analog. Interestingly, introducing the D16W substitution into the native this compound peptide significantly enhanced both its antimicrobial activity and its hemolytic activity. This suggests that while tryptophan at this position can restore activity in a truncated peptide, its effect on selectivity can vary depending on the peptide context. Tryptophan substitutions, especially at the hydrophobic-hydrophilic interface, are considered effective for conferring favorable activity to peptides and play an important anchoring role for membrane interaction.
Role of Proline Residues in Helical Kink and Activity
Proline residues are often referred to as helix breakers due to their unique cyclic structure, but they are frequently found within the alpha-helical regions of many proteins and peptides, including antimicrobial peptides like this compound and Gaegurin-5. The presence of a proline residue can introduce a kink or bend in the helical structure, which has been hypothesized to be important for the peptide's function.
Gaegurin-5, a related peptide, contains a central proline residue at position 14 (P14) around which the amphipathic alpha-helical structure is kinked. This kink is thought to allow hydrophobic residues to reside in the concave helical region. Substitution of this proline with alanine (B10760859) (PAGGN5) resulted in a straighter and more rigid helix that was more stable than the kinked helix of the native peptide. However, this substitution led to a reduction in antimicrobial activity, while significantly increasing hemolytic activity. Similarly, substitution of the central proline by alanine in Gaegurin itself also resulted in reduced antimicrobial activity. These findings suggest that the helical kink introduced by the proline residue is important for optimal antibacterial activity and may play a role in the selectivity of target cells, possibly by facilitating membrane disruption. However, the position of the proline is critical, as introducing a proline at position 14 in a different brevinin-2 (B1175259) analog (BR2GK(1-25)a) resulted in a loss of antimicrobial activity and the inability to form a helix.
Significance of the 'Rana Box' Motif in Bioactivity
The 'Rana box' is a conserved heptapeptide (B1575542) motif located at the C-terminus of many antimicrobial peptides isolated from frogs of the genus Rana, including this compound. nih.govnih.gov This motif is characterized by an intramolecular disulfide bond. nih.gov
Design and Evaluation of Modified this compound Analogs
The insights gained from SAR studies have facilitated the rational design and evaluation of modified this compound analogs with the aim of developing novel peptide antibiotics with improved properties. This involves systematic peptide engineering and structural characterization.
Modified analogs have been created through approaches such as C-terminal truncations and amino acid substitutions. The evaluation of these analogs focuses on their antimicrobial potency against various bacterial strains, their hemolytic activity (as an indicator of selectivity against mammalian cells), and their structural properties and membrane interactions. For instance, the design of shorter analogs with reduced molecular mass is a key objective. Tryptophan substitutions have been particularly successful in the design of active analogs, capable of restoring or enhancing antimicrobial activity, sometimes without significantly increasing hemolytic activity depending on the position of substitution and the peptide context. The design process often involves optimizing physicochemical parameters like net charge, hydrophobicity, and amphipathicity, which are known to govern the activity of AMPs. By carefully modifying the amino acid sequence and evaluating the resulting biological effects, researchers can gain a deeper understanding of the structural requirements for potent and selective antimicrobial activity and develop promising candidates for therapeutic applications.
Synthetic and Recombinant Production Methodologies for Gaegurin 4
Chemical Synthesis Approaches for Gaegurin-4 and Derivatives
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a widely used method for producing peptides, including this compound and its analogues. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, typically resin beads. nih.govnih.gov The Fmoc (fluorenylmethyloxycarbonyl) protecting group method is a common approach in SPPS, allowing for the synthesis of peptides with high purity. nih.govnih.gov
Chemical synthesis allows for precise control over the amino acid sequence and can facilitate the incorporation of modified or non-proteinogenic amino acids, enabling the creation of this compound derivatives with potentially altered properties. Studies on this compound analogues have utilized chemical synthesis to investigate the impact of C-terminal truncations and amino acid substitutions, such as the substitution of aspartic acid at position 16 with tryptophan (D16W), on antimicrobial activity. These chemically synthesized peptides can then be purified using techniques such as high-performance liquid chromatography (HPLC). One study successfully synthesized and purified this compound analogues to examine their biological activities based on tryptophan location and C-terminal truncations. Another report on the solution conformation of this compound also indicates its production via chemical synthesis for NMR studies.
Recombinant Expression Systems
Recombinant protein expression in host organisms, primarily Escherichia coli (E. coli), offers an alternative, often more cost-effective, route for producing antimicrobial peptides like this compound, especially for larger quantities. E. coli is a favored host due to its rapid growth, ease of manipulation, and high expression levels. However, expressing antimicrobial peptides in E. coli can present challenges, notably the potential toxicity of the peptide to the host cell, which can lead to poor growth or low protein expression levels.
Fusion Protein Strategies (e.g., Glutathione S-Transferase fusion) for Enhanced Production
To overcome the challenges associated with the direct expression of antimicrobial peptides and to enhance production and purification, fusion protein strategies are frequently employed in recombinant expression systems. In this approach, the gene encoding the target peptide (this compound) is fused to the gene of a highly expressible and soluble carrier protein. This results in the production of a fusion protein.
Glutathione S-Transferase (GST) is a commonly used fusion partner for the recombinant expression of this compound in E. coli. Expressing this compound as a GST-fusion polypeptide can render the peptide inactive or less toxic to the E. coli host, allowing for higher expression levels. The GST tag also facilitates the purification of the fusion protein using affinity chromatography, specifically glutathione-Sepharose columns, which bind to the GST moiety.
After purification of the GST-Gaegurin-4 fusion protein, the this compound peptide can be released from the fusion partner through enzymatic or chemical cleavage at a specific site engineered between the GST tag and the peptide sequence. Subsequent purification steps, such as HPLC or nickel affinity chromatography (if a His-tag is also included or results from cleavage), are then performed to obtain the cleaved, active this compound peptide. One study reported obtaining approximately 2 mg of this compound from 1L of cell culture in uniformly 15N labeled minimal media using a GST-fusion system followed by thrombin and CNBr cleavage and purification.
Strategies for Mitigating Peptide Toxicity during Heterologous Expression
Beyond fusion partners, other strategies can be employed to minimize the toxic effects of heterologous peptide expression. These include using tightly regulated promoters that allow for controlled expression levels, preventing premature or excessive peptide production during cell growth. Adjusting expression conditions, such as lowering the induction temperature or optimizing the inducer concentration, can also help improve cell viability and protein solubility, reducing the burden of toxic peptide accumulation. Utilizing specific E. coli strains engineered to better tolerate the expression of toxic proteins or to facilitate proper protein folding can also be beneficial.
Comparative Research and Phylogenomic Context
Comparative Analysis with Other Gaegurin Peptides (e.g., GGN1-6)
Gaegurin-4 is one of at least six gaegurin peptides (GGN1-6) identified in Rana rugosa. nih.gov These peptides are characterized as cationic, alpha-helical AMPs. All six gaegurin peptides share conserved structural features, notably two invariant cysteine residues. These cysteines form an intra-residue disulfide bridge near the C-terminus, a motif known as the "rana box" that is conserved across many AMPs from the genus Rana. mdpi.comnih.gov
While sharing core characteristics, gaegurin peptides exhibit variations in length, sequence, and activity. This compound, for instance, consists of 37 amino acid residues with a net positive charge of +4, and possesses this C-terminal disulfide bond. nih.gov Gaegurin-5 (GGN5) is a shorter 24-residue peptide, also containing a central proline and an intra-residue disulfide bridge in its C-terminus. nih.gov Gaegurin-6 (GGN6) is another member with a hydrophobic motif at the N-terminus and a helical region at the C-terminus, also containing a disulfide bridge. These variations contribute to differing levels and spectra of antimicrobial activity among the gaegurin family members. nih.gov
Comprehensive studies on gaegurins, particularly GGN4, GGN5, and GGN6, have investigated their structure-activity relationships. The presence of a disulfide bridge in GGN6, for example, has been suggested to stabilize the induction of an alpha-helical structure in lipid membranes, with the helical propensity correlating with antimicrobial activity.
Structural and Functional Similarities with Brevinins and Esculentins
This compound, along with other gaegurins, exhibits significant structural and functional similarities with other major families of amphibian AMPs, particularly brevinins and esculentins, which are also found in Rana species. oup.comebi.ac.uk These peptide families are often grouped together due to shared characteristics and evolutionary relationships. ebi.ac.uk
A key shared structural feature is the "rana box" motif, the C-terminal disulfide-bridged cyclic heptapeptide (B1575542), which is present in many brevinins, esculentins, and gaegurins. mdpi.comnih.gov This motif is conserved across numerous antimicrobial peptides from the genus Rana. nih.gov
Structurally, this compound adopts an amphipathic alpha-helical structure. Studies using NMR spectroscopy have revealed that GGN4 in membrane-mimetic environments forms two amphipathic helices connected by a flexible loop. mdpi.com This alpha-helical conformation is a common feature among brevinins and esculentins as well, and is crucial for their interaction with and disruption of microbial membranes. nih.govmdpi.comwikipedia.org For instance, Brevinin-1 (B586460) also adopts an amphipathic α-helical structure in hydrophobic environments, leading to perturbation of phospholipid bilayers. nih.gov Esculentin-2CHa similarly follows an alpha-helical model, particularly in its central to C-terminal region. wikipedia.org
Functionally, gaegurins, brevinins, and esculentins all exhibit broad-spectrum antimicrobial activity against bacteria (both Gram-positive and Gram-negative), fungi, and sometimes protozoa. nih.govnih.govwikipedia.orgmdpi.com Their mechanism of action often involves membrane disruption and pore formation. nih.govnih.gov this compound, for example, forms cation-selective and voltage-dependent channels in lipid membranes. nih.gov Brevinins and esculentins are also known for their ability to permeabilize microbial cells. nih.govwikipedia.org
Despite these similarities, there are also distinctions. While many brevinin-1 peptides can exhibit hemolytic activity, brevinin-2 (B1175259) peptides, and gaegurins like GGN4, are often reported to have little or no hemolytic activity at antimicrobial concentrations, suggesting a degree of selectivity for microbial membranes over mammalian cells. nih.govmdpi.comgoogle.com
The close structural and functional relationships among gaegurins, brevinins, and esculentins reflect their shared evolutionary origin and their collective role in the innate immune defense system of Rana frogs. oup.comebi.ac.uk
Evolutionary Conservation of Antimicrobial Peptides in Amphibians
Antimicrobial peptides are a crucial component of the innate immune system in amphibians, providing a first line of defense against a wide range of microorganisms in their environment. oup.complos.orgnsf.govfrontiersin.org The genes encoding these peptides are considered members of gene families that have undergone significant evolutionary processes. oup.comresearchgate.net
The precursor sequences of amphibian AMPs generally consist of a conserved N-terminal preproregion followed by a variable C-terminal domain corresponding to the mature peptide. oup.com While the preproregion is highly conserved both within and between species, the mature peptide domain shows marked differences, reflecting adaptive diversification. oup.com
The evolution of amphibian AMP gene families, including those encoding gaegurins, brevinins, and esculentins, is thought to have involved gene duplication events followed by diversification of the duplicated loci. oup.comresearchgate.netdiva-portal.org This process allows for the expansion of the peptide repertoire and the evolution of peptides with different activities and specificities. oup.comresearchgate.netdiva-portal.org
Evidence suggests that diversifying selection has played a significant role in the evolution of the mature domain of some amphibian AMP loci, particularly in hylid and ranid amphibians. oup.comresearchgate.netdiva-portal.org This selection pressure is likely driven by the need to adapt to a diverse and evolving array of potential pathogens. oup.comresearchgate.net The high degree of peptide polymorphism observed in amphibian skin secretions, with different species possessing distinct collections of AMPs, supports the idea of adaptive evolution. oup.comdiva-portal.org
Furthermore, there is evidence for coordinated evolution between the acidic propiece and the mature peptide domains in some amphibian AMPs, similar to what has been observed in mammalian defensins. oup.comdiva-portal.org This coordinated evolution may help maintain a balance of charges crucial for the proper processing and function of the peptides. oup.comdiva-portal.org
The presence of conserved motifs like the "rana box" across different AMP families in Rana species indicates a common evolutionary origin for these peptides before the divergence of various Rana lineages. mdpi.comnih.govresearchgate.net
Inter-species Variation and Peptide Repertoire Diversity within Anura
The diversity of antimicrobial peptides within the order Anura (frogs and toads) is remarkably high. oup.complos.orgfrontiersin.orgimrpress.com Each amphibian species typically possesses a distinct repertoire of AMPs in their skin secretions, often ranging from 6 to 20 different peptides, though some species may have even larger repertoires. oup.complos.orgimrpress.com This inter-species variation is a hallmark of amphibian innate immunity. oup.comimrpress.com
The differences in peptide repertoires among species extend to variations in peptide size, charge, hydrophobicity, conformation, and spectrum of action. oup.comimrpress.com No two species have been found to have the exact same set of peptide antibiotics. oup.com This diversity is attributed to a combination of evolutionary processes, including gene duplication, mutation, and diversifying selection acting on the AMP genes. researchgate.netdiva-portal.org
Within the Ranidae family, where this compound is found, there is considerable variation in the types and sequences of AMPs produced by different species. mdpi.comoup.comgoogle.com For example, while gaegurins were initially isolated from Rana rugosa, related peptides like brevinins and esculentins are found in other Rana species across different continents. oup.comgoogle.com The diversity in the primary structure and function of peptides like brevinins has even been suggested as useful molecular markers for inferring phylogenetic relationships among Rana species. google.com
The high level of peptide repertoire diversity within Anura is thought to be an adaptive strategy to cope with the wide variety of pathogens and microorganisms encountered in different ecological niches. oup.comresearchgate.netimrpress.com The unique "cocktail" of AMPs produced by each species provides a tailored defense system. researchgate.net Studies comparing AMPs across different anuran lineages suggest that these defense arsenals may have evolved independently in distantly related taxa. plos.org
The genetic basis for this diversity involves multiple gene loci for AMPs within an individual's genome, with variations and multiple alleles contributing to the extensive repertoire. researchgate.netdiva-portal.org This multi-locus system, coupled with processes like gene duplication and targeted hypermutations, facilitates the rapid evolution and diversification of amphibian AMPs. researchgate.netdiva-portal.org
Here is a table summarizing some of the discussed peptides and their characteristics:
| Peptide Family | Example Peptide(s) | Source Species (Examples) | Key Structural Features | Functional Characteristics (General) |
| Gaegurins | This compound (GGN4), GGN5, GGN6 | Rana rugosa (Glandirana emeljanovi) | Cationic, alpha-helical, C-terminal disulfide bridge ("rana box") | Broad-spectrum antimicrobial activity (bacteria, fungi, protozoa), often low hemolytic activity |
| Brevinins | Brevinin-1, Brevinin-2 | Various Rana species (e.g., Rana brevipoda porsa, Rana esculenta, Rana ridibunda) | Cationic, amphipathic alpha-helical, often C-terminal disulfide bridge ("rana box") | Broad-spectrum antimicrobial activity, some can be hemolytic (Brevinin-1) or low hemolytic (Brevinin-2) |
| Esculentins | Esculentin-1, Esculentin-2 | Various Rana species (e.g., Rana esculenta, Rana chiricahuensis) | Cationic, alpha-helical (central to C-terminus), often C-terminal disulfide bridge ("rana box") | Broad-spectrum antimicrobial activity (bacteria, fungi), often low cytotoxicity |
Theoretical and Computational Approaches in Gaegurin 4 Research
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies are powerful tools used to investigate the structural dynamics and interactions of Gaegurin-4 at an atomic or molecular level. These methods can provide insights into the peptide's conformation in different environments, its aggregation behavior, and its interaction with cell membranes.
For instance, molecular dynamics (MD) simulations are commonly employed to observe the time-dependent behavior of molecules. MD simulations can reveal how this compound folds, how it interacts with solvent molecules, and how it behaves in the presence of membrane mimetics or lipid bilayers mdpi.com. Studies on other antimicrobial peptides have utilized MD simulations to understand helix formation, oligomerization, and membrane insertion snu.ac.krplos.org. In the context of this compound, such simulations can help visualize the peptide's structural changes upon encountering a hydrophobic environment, potentially showing a coil-to-helix transition which is characteristic of many amphipathic peptides snu.ac.kr.
Molecular modeling can also be used to predict the three-dimensional structure of this compound and its potential interactions with target molecules or membranes nih.gov. By simulating the peptide's behavior, researchers can gain a deeper understanding of the initial steps of membrane binding and the subsequent events that may lead to membrane permeabilization or pore formation. Computational studies offer the advantage of being performed under consistent conditions, providing structural information, albeit with inherent uncertainties related to the theoretical models used cuny.edu.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish a correlation between the structural and physicochemical properties of a set of molecules and their biological activity jddtonline.info. By developing QSAR models, researchers can predict the activity of new or modified this compound analogs based on their molecular descriptors. This approach can guide the design of peptides with improved or tailored properties.
Although specific QSAR studies solely focused on this compound were not prominently found in the search results, QSAR is a widely used technique in peptide research and drug design to understand how variations in amino acid sequence, charge distribution, hydrophobicity, and other structural features influence biological activity, such as antimicrobial potency or membrane selectivity turkjps.orgnih.govj-morphology.comrasayanjournal.co.in. Applying QSAR to this compound could involve correlating various computed descriptors of the peptide and its fragments or analogs with experimental measurements of its antimicrobial activity against different microorganisms or its hemolytic activity. Such studies could help identify the key structural determinants responsible for this compound's biological effects, potentially leading to the design of more effective and less toxic variants.
Prediction of Membrane Interaction and Tilted Peptide Formation
Computational methods are particularly valuable for predicting and understanding the complex interactions between peptides and biological membranes, including the formation of tilted peptide structures within the lipid bilayer. The interaction of antimicrobial peptides with membranes is a critical step in their mechanism of action, often involving binding to the membrane surface followed by insertion and/or pore formation cuny.eduplos.org.
Molecular simulations, such as MD simulations, can model the process of this compound approaching and interacting with a lipid bilayer. These simulations can predict the preferred orientation and insertion depth of the peptide within the membrane plos.orgplos.org. The tilt angle of a peptide relative to the membrane normal is a crucial parameter that can influence its mode of action, such as the formation of toroidal or barrel-stave pores elifesciences.org.
Studies on other helical antimicrobial peptides have shown that computational methods can predict membrane insertion and the formation of tilted structures plos.org. For instance, implicit membrane models have been used to calculate the interfacial binding energy of peptides to zwitterionic and anionic membranes, providing insights into their membrane affinity and potential for insertion cuny.eduplos.org. The presence of a kink in a peptide helix, for example, can affect membrane pore formation by influencing the stability of different pore types elifesciences.org. Computational studies on this compound could similarly investigate how its specific sequence and structural features, including any inherent flexibility or propensity for kinking, influence its interaction with different types of membranes and its ability to form tilted structures or pores. Based on existing research on similar peptides, computational approaches can propose models for this compound's membrane interaction, such as a sea anemone-like ion pore-forming model proposed for this compound based on combined experimental and computational results nih.gov.
Emerging Research Frontiers and Future Directions
Unresolved Questions in Gaegurin-4 Mechanistic Understanding
Despite progress in understanding this compound's interaction with microbial membranes, several questions regarding its precise mechanism of action remain unresolved. GGN4 is known to form voltage-dependent and cation-selective pores in planar lipid bilayers, suggesting a pore-forming mechanism as a key contributor to its antimicrobial activity. nih.govnih.gov Studies have estimated the diameter of GGN4-induced pores to be at least 7.3 Å, suggesting a minimal oligomeric structure of five or more GGN4 molecules. nih.govsnu.ac.krnih.gov
However, the exact process of how GGN4 transitions from a disordered state in aqueous solution to an α-helical conformation and subsequently oligomerizes within the lipid membrane environment is not fully elucidated. snu.ac.krnih.govnih.gov The role of the C-terminal 'rana box' containing a disulfide bond (Cys31-Cys37) has been investigated, with some studies suggesting it does not strongly affect the conformation and antimicrobial activity, while others indicate the importance of the C-terminal heptapeptide (B1575542) for pore-forming activity. nih.govnih.gov The influence of the central proline residue (P14), which can induce a helical kink, on membrane interaction and antibacterial activity also presents an area for further investigation. researchgate.net
Furthermore, while GGN4 shows selectivity towards bacteria over mammalian cells, the precise molecular determinants of this selectivity, beyond the general differences in lipid composition and surface charge between bacterial and mammalian membranes, warrant deeper exploration. nih.govkoreamed.orgkoreascience.kr The interaction of GGN4 with specific bacterial cell wall components, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria, and how these interactions influence peptide binding and pore formation, are areas requiring further detailed study. mdpi.com
Strategies for Enhancing Peptide Stability and Bioavailability for Research Applications
The inherent instability and limited bioavailability of peptides, including AMPs like this compound, present challenges for their widespread use in research and potential therapeutic development. Peptides are susceptible to enzymatic degradation by proteases, chemical degradation (e.g., oxidation), and physical degradation (e.g., aggregation). alliedacademies.orgmdpi.com
Strategies to enhance peptide stability and bioavailability for research applications include chemical modifications such as cyclization, which can increase resistance to protease degradation and reduce conformational flexibility. alliedacademies.org The development of peptide analogs with modified amino acid sequences, incorporation of non-natural amino acids, or modifications of peptide bonds can also improve stability and activity. alliedacademies.orgnih.gov Lipidation is another strategy that can enhance mucosal permeability and metabolic stability. mdpi.com
Furthermore, formulation strategies, such as optimizing pH, using stabilizing agents (sugars, polyols, surfactants), and encapsulation techniques, can protect peptides from degradation and improve their delivery. alliedacademies.org For research purposes, ensuring the stability and bioavailability of this compound is crucial for conducting reliable in vitro and in vivo studies to fully understand its biological activities and potential applications.
Rational Design Principles for Novel Antimicrobial Peptides Inspired by this compound
This compound's structure and activity provide a valuable template for the rational design of novel antimicrobial peptides with improved properties. Rational design involves using knowledge of the relationship between peptide structure and function to create peptides with desired characteristics, such as enhanced potency, increased selectivity, or improved stability. nih.govacs.orgnih.gov
Key structural features of this compound, such as its amphipathic α-helical conformation and net positive charge, are recognized as important determinants of its interaction with negatively charged bacterial membranes. nih.govmdpi.com The influence of specific amino acid residues and their positions on helical content, hydrophobicity, and charge distribution can be systematically investigated through the design and synthesis of this compound analogs. mdpi.comnih.gov Studies on C-terminally truncated this compound and the effects of tryptophanyl substitutions have already provided insights into the structural requirements for its activity. mdpi.com
By analyzing the structure-activity relationships of this compound and its derivatives, researchers can identify key motifs and principles that contribute to antimicrobial efficacy and selectivity. This knowledge can then be applied to design entirely novel peptides or modify existing AMP scaffolds to create molecules with tailored properties for specific research or potential therapeutic applications. google.comscispace.com
Potential for Development as Research Tools in Membrane Biology and Microbiology
The ability of this compound to interact with and permeabilize biological membranes makes it a valuable potential tool for research in membrane biology and microbiology. nih.govnih.gov Its pore-forming activity can be utilized to study membrane dynamics, lipid-peptide interactions, and the mechanisms of membrane disruption by AMPs. nih.govnih.govsnu.ac.kruq.edu.au
In membrane biology, this compound can serve as a probe to investigate the properties of different lipid bilayers and their influence on peptide binding and insertion. nih.gov Studies using planar lipid bilayers and techniques like electrophysiology can provide detailed information about the channels formed by GGN4, including their conductance and voltage dependence. nih.govnih.govsnu.ac.kr
In microbiology, this compound can be used to study bacterial membrane vulnerability and the cellular responses to membrane stress. Its selective activity against different bacterial species can also aid in understanding the differences in their membrane composition and structure. nih.govkoreamed.org Furthermore, this compound and its derivatives could potentially be employed to investigate synergistic effects with conventional antibiotics, providing insights into combination therapy strategies to combat antimicrobial resistance. frontiersin.org
Addressing Methodological and Empirical Research Gaps in this compound Studies
Identifying and addressing methodological and empirical research gaps is crucial for advancing the understanding of this compound. Methodological gaps may include limitations in the techniques used to study peptide structure, dynamics, and membrane interactions, or the need for standardized protocols for evaluating antimicrobial activity and selectivity. wordpress.commanuscriptedit.comoxbridgeessays.comresearchgate.netnih.govresearchgate.netwjarr.com Empirical gaps represent areas where there is a lack of sufficient data or where existing findings are contradictory, requiring further experimental investigation. wordpress.comoxbridgeessays.comresearchgate.netwjarr.comblainy.comed.gov
For this compound research, addressing methodological gaps could involve developing more sophisticated techniques for real-time monitoring of peptide-membrane interactions or improving methods for assessing peptide stability in complex biological environments. Bridging empirical gaps requires conducting well-designed studies to confirm or refute previous findings, explore understudied aspects of its mechanism, and investigate its activity against a wider range of microorganisms, including antibiotic-resistant strains. koreamed.orgmdpi.commdpi.com
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Systematically vary residues in the peptide’s hydrophobic core and cationic regions. Use molecular dynamics simulations to predict membrane interactions, followed by empirical validation via MIC assays and cytotoxicity screens. Apply quantitative SAR (QSAR) models to correlate physicochemical properties (e.g., hydrophobicity index) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
